![molecular formula C20H22N6O2 B4462438 4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B4462438.png)
4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Descripción general
Descripción
4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a chemical compound that has been the focus of scientific research for its potential use in drug development. This compound is also known as PD173955 and belongs to the class of pyrimidine derivatives.
Mecanismo De Acción
PD173955 exerts its biological effects by inhibiting the activity of tyrosine kinase receptors such as EGFR and VEGFR. These receptors play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these receptors, PD173955 blocks the downstream signaling pathways that promote tumor growth, inflammation, and angiogenesis.
Biochemical and Physiological Effects:
PD173955 has been shown to have a high affinity for EGFR and VEGFR, which are overexpressed in many types of cancer. By inhibiting these receptors, PD173955 can reduce tumor growth and metastasis. PD173955 has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, PD173955 can inhibit angiogenesis by blocking the activity of VEGFR, thereby preventing the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PD173955 has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied in vitro and in vivo, which provides a wealth of information on its biological activity. However, PD173955 has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, PD173955 has poor bioavailability, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of PD173955. One potential application is in the development of novel cancer therapies. PD173955 has shown promise as a targeted therapy for various types of cancer, and further research could lead to the development of more effective treatments. Another potential direction is in the study of PD173955's anti-inflammatory and anti-angiogenic properties. These properties could be harnessed for the development of therapies for inflammatory and angiogenic diseases. Finally, further research could focus on improving the bioavailability and solubility of PD173955, which would increase its effectiveness in vivo.
Aplicaciones Científicas De Investigación
PD173955 has shown potential as a therapeutic agent in the treatment of various diseases. It has been studied for its anti-tumor, anti-inflammatory, and anti-angiogenic properties. PD173955 has been shown to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, PD173955 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by targeting the vascular endothelial growth factor (VEGF) pathway.
Propiedades
IUPAC Name |
(3-methoxyphenyl)-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-15-21-6-7-26(15)19-13-18(22-14-23-19)24-8-10-25(11-9-24)20(27)16-4-3-5-17(12-16)28-2/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKMNMXSZLOVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4462355.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B4462364.png)
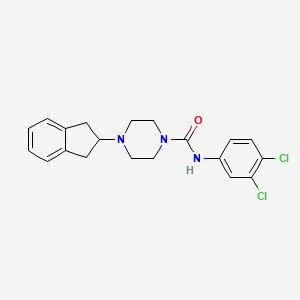

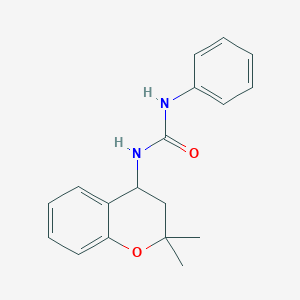
![7-(2-chlorophenyl)-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4462397.png)
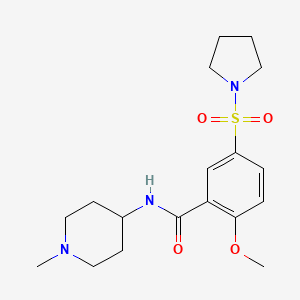
![N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine](/img/structure/B4462408.png)
![2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4462411.png)
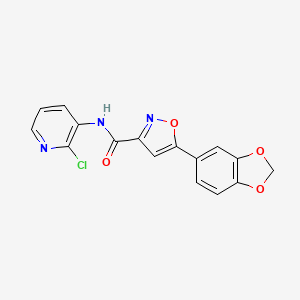
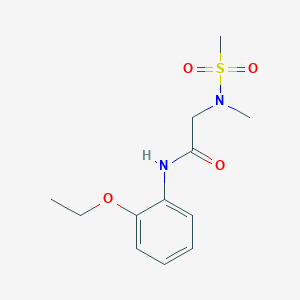
![N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B4462431.png)
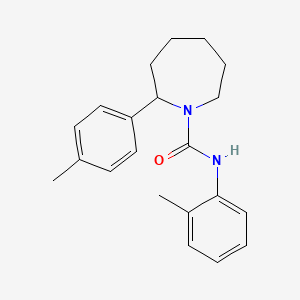
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-fluorophenyl)urea](/img/structure/B4462451.png)